2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. Due to its unique chemical structure, it interacts with a variety of biological systems and has been the focus of numerous scientific research studies.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-24-15-5-3-14(18)4-6-15;/h3-8H,2,9-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEUDJGDEGGHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves a multi-step reaction starting from commercially available precursors. The process often begins with the formation of the 4-chlorophenoxy derivative through nucleophilic substitution reactions. This intermediate is then subjected to further transformations, including condensation with 1-ethyl-1H-imidazole and piperazine under controlled temperature and pH conditions to yield the final ethanone hydrochloride compound.
Industrial Production Methods: On an industrial scale, the compound is produced through batch or continuous flow synthesis methods. The reaction conditions are optimized to achieve high yield and purity, involving the use of catalytic agents and automated reaction monitoring systems.
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, thereby altering its chemical properties.
Reduction: : Reduction reactions are employed to modify the nitrogen-containing heterocycles within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic and imidazole rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically conducted under ambient to elevated temperatures and may require specific solvents to ensure optimal reaction rates and yields.
Major Products Formed: The primary products formed from these reactions often include derivatives with modified electronic properties, which can exhibit different biological activities.
Scientific Research Applications
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of scientific research applications:
Chemistry: : The compound serves as a building block for synthesizing more complex molecules and materials with desired properties.
Biology: : It is used in studies of cellular mechanisms, especially those involving receptor-ligand interactions.
Medicine: : The compound is investigated for its potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Industry: : It finds applications in the development of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique compared to similar compounds like other chlorophenoxy derivatives, imidazole-containing compounds, and piperazine derivatives. Its distinct structure allows for unique interactions and effects that are not seen in closely related molecules.
Similar Compounds: : Examples include 4-chlorophenoxyacetic acid, 1-ethyl-1H-imidazole derivatives, and N-substituted piperazines.
Biological Activity
2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 385.3 g/mol. The structure features a chlorophenoxy group and an imidazole-piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.3 g/mol |
| CAS Number | 1185095-96-8 |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The imidazole ring is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Dopamine Receptors : The piperazine component may also engage dopamine receptors, which are crucial in the treatment of psychiatric disorders.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to the chlorophenoxy group.
Antidepressant Effects
Research indicates that compounds similar to 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride may exhibit antidepressant-like effects in animal models. A study demonstrated that administration led to significant reductions in depressive-like behaviors in mice subjected to chronic stress paradigms.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Case Studies
-
Case Study on Antidepressant Activity :
- In a controlled trial involving rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in immobility time in the forced swim test, a standard measure of antidepressant efficacy.
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Case Study on Antimicrobial Efficacy :
- A laboratory study tested the compound against common pathogens. It showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.
Research Findings
Recent findings from various studies highlight the following:
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, although specific data on half-life and metabolism remain limited.
- Toxicology : Preliminary toxicity assessments indicate that the compound has a relatively safe profile at therapeutic doses; however, further studies are required to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
